Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is a chemical compound characterized by its unique molecular structure and functional groups. It is classified as an ester, derived from the reaction of 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol. The presence of halogen substituents on the phenyl ring imparts distinctive chemical properties, enhancing its potential applications in various scientific fields.
This compound can be sourced from chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. Information regarding its synthesis, properties, and applications can typically be found in specialized chemical databases and scientific literature.
The synthesis of methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate generally involves the esterification process, where an acid reacts with an alcohol. In this case, the acid is 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid, and the alcohol is methanol.
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate features a hydroxypropanoate backbone with a chloro and a fluoro substituent on the phenyl ring. The molecular structure can be represented as follows:
CC(C(=O)OC)C(C1=CC(=C(C=C1Cl)F)O)O
.Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts to achieve optimal yields.
The mechanism of action for methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate primarily revolves around its interaction with biological targets. The chloro and fluoro substituents enhance its binding affinity to various enzymes or receptors, potentially influencing metabolic pathways.
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 2624-63-7
CAS No.: 10305-76-7